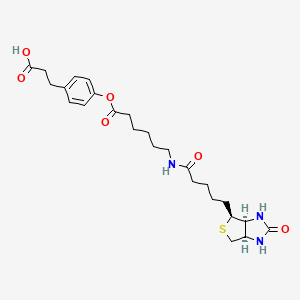

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

描述

Historical Context and Development

The development of this compound emerged from pioneering research conducted at the University of Michigan Medical School in the early 1980s. The compound was first described in a seminal 1982 publication by Catharine A. Mouton, Dennis Pang, C. V. Natraj, and Jules A. Shafer, who recognized the need for biotinylation reagents with cleavable connector arms. This research was published in a comprehensive study that detailed the preparation and characterization of reagents capable of covalently attaching biotin to proteins via cleavable linkages.

The historical significance of this compound lies in its innovative approach to addressing a fundamental limitation in biotin-avidin chemistry. Prior to its development, biotinylation typically involved permanent covalent attachment of biotin to target molecules, which limited the ability to recover labeled compounds in their native state. The researchers at the University of Michigan recognized that the highly specific and exceptionally strong binding of biotin to avidin, with a dissociation constant of approximately 10^-15 M, could provide an elegant basis for designing protocols to retrieve compounds from complex biological mixtures.

The compound was specifically designed to enable selective retrieval of biotinylated molecules from physiological fluids and cellular environments, even when target compounds were present at very low concentrations. The researchers envisioned applications such as hormone catabolism studies and isolation of hormone-receptor complexes, where polypeptide hormones could be covalently labeled with biotin, incubated with cells, and later retrieved by adsorption on immobilized avidin.

Significance in Biochemical Research

The significance of this compound in biochemical research extends far beyond its initial conception as a simple biotinylation reagent. The compound has become instrumental in various biochemical assays designed to detect and quantify biotinylated proteins, serving as a cornerstone technology in proteomics and molecular biology research.

One of the most notable applications of this compound lies in kinetic analysis studies of biotinylation reactions. Research has demonstrated the utility of high-performance liquid chromatography methods for evaluating the kinetics of biotinylation of specific amino acid residues in peptides following reaction with N-hydroxysuccinimide esters of biotin derivatives. These analytical approaches have enabled researchers to determine precise reaction rate constants and understand the mechanistic details of biotinylation processes.

The compound's design incorporates a cleavable phenyl ester linkage within the connector arm, which allows for the release of labeled compounds under conditions that do not denature proteins. This feature has proven particularly valuable in applications requiring the recovery of native protein structures following affinity purification procedures. The ability to cleave the biotin label under mild conditions while maintaining protein integrity represents a significant technological advancement in the field of protein chemistry.

Furthermore, the compound has found applications in advanced protein labeling techniques that complement emerging methodologies in the field. Recent developments in protein labeling have emphasized the importance of uniform labeling across intact tissues and organs, addressing challenges in penetration and distribution of labeling reagents. While these newer techniques focus on different aspects of protein labeling, the foundational work established by compounds like this compound has informed the development of more sophisticated labeling strategies.

Classification within Biotin Derivatives

This compound belongs to a specialized class of biotin derivatives characterized by the presence of cleavable linker systems. Within the broader category of biotinylation reagents, this compound represents a sophisticated evolution from simple biotin derivatives toward more functionally complex molecules designed for specific analytical applications.

The compound can be classified as a heterocyclic biotin derivative, incorporating the characteristic sulfur-containing tetrahydrothiophene ring fused to a ureido group that defines the biotin structure. However, its unique architecture extends beyond the basic biotin framework through the incorporation of an aminocaproyl spacer arm and a phenylpropionic acid terminus. This structural arrangement places it within the subcategory of extended-spacer biotin derivatives specifically designed for protein modification applications.

Comparative analysis with other biotinylation reagents reveals the compound's position within a spectrum of available tools. Standard biotinylation reagents such as NHS-Biotin possess spacer arms of approximately 13.5 Ångströms, while extended-spacer variants like NHS-LC-Biotin feature spacer arms of 22.4 Ångströms. The this compound system incorporates an even more sophisticated architecture that combines extended spacing with cleavable functionality.

The classification of this compound is further refined by its cleavable nature, distinguishing it from non-cleavable biotin derivatives. This characteristic aligns it with specialized reagents such as NHS-SS-Biotin, which features disulfide-based cleavable linkages, though the phenyl ester cleavage mechanism represents a distinct chemical approach. The phenyl ester linkage can be cleaved under mild alkaline conditions, specifically through treatment with hydroxylamine at physiological pH values, providing a unique advantage in applications requiring gentle release conditions.

Nomenclature and Synonyms

The nomenclature of this compound reflects its complex molecular architecture and has evolved to encompass various systematic and descriptive naming conventions. The compound is registered under the Chemical Abstracts Service number 83592-10-3, which serves as its unique identifier in chemical databases and regulatory systems.

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid. This comprehensive nomenclature precisely describes the stereochemistry and connectivity of all molecular components, ensuring unambiguous identification of the specific compound.

Table 1: Nomenclature and Identification Data for this compound

| Parameter | Value |

|---|---|

| Primary Name | This compound |

| Chemical Abstracts Service Number | 83592-10-3 |

| Molecular Formula | C25H35N3O6S |

| Molecular Weight | 505.6 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid |

| InChI Key | OOTNIMUKQVRCGZ-SKPFHBQLSA-N |

| DSSTox Substance ID | DTXSID70652474 |

The compound is also known by several descriptive synonyms that emphasize different aspects of its structure and function. These include "3-(4-((6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)phenyl)propanoic acid" and the more concise "4-[[6-[[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-1-oxohexyl]oxy]benzenepropanoic acid".

Table 2: Chemical Identifiers and Structural Descriptors

| Identifier Type | Value |

|---|---|

| SMILES Notation | C1[C@H]2C@@HNC(=O)N2 |

| Standard InChI | InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 |

| Wikidata Identifier | Q72443582 |

| Chemical Database Schema Identifier | SCHEMBL19514692 |

The compound's N-hydroxysuccinimide ester derivative, which represents the activated form commonly used in biotinylation reactions, is identified by the Chemical Abstracts Service number 1322623-44-8 and has a molecular weight of 588.7 g/mol. This derivative is often referred to by the abbreviation "BPE" in research literature, though the systematic approach adopted in this analysis avoids such abbreviations in favor of complete nomenclature.

属性

IUPAC Name |

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTNIMUKQVRCGZ-SKPFHBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652474 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83592-10-3 | |

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Reagents

The synthesis follows a two-step protocol:

-

Biotinylation of 6-Aminocaproic Acid : Biotin is conjugated to 6-aminocaproic acid using NHS ester chemistry. Biotin-NHS ester (1.10 g, 3.23 mmol) is dissolved in N,N-dimethylformamide (DMF) and reacted with N-ε-tert-butoxycarbonyl (t-BOC)-protected 6-aminocaproic acid (0.927 g, 3.77 mmol) in sodium bicarbonate buffer (pH 8.3). Deprotection with trifluoroacetic acid yields biotin-6-aminocaproic acid.

-

Coupling to 3-(4-Hydroxyphenyl)propionic Acid : The biotinylated linker is reacted with 3-(4-hydroxyphenyl)propionic acid using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in DMF. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 18 hours.

Table 1: Key Reaction Parameters

Critical Optimization Factors

-

pH Control : Maintaining pH 8.3 during biotinylation ensures efficient amine reactivity without hydrolyzing the NHS ester.

-

Solvent Selection : DMF optimizes solubility of hydrophobic intermediates while stabilizing reactive intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of biotin-NHS ester to aminocaproic acid minimizes side products.

Alternative Method: Direct Coupling via Carbodiimide Chemistry

A one-pot method bypasses intermediate isolation:

-

In-Situ Activation : 3-(4-Hydroxyphenyl)propionic acid (1.0 equiv) is treated with DCC (1.2 equiv) and NHS (1.5 equiv) in DMF at 0°C for 1 hour.

-

Biotin Conjugation : Biotin-6-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. Acidification to pH 3 precipitates the product, which is purified via silica gel chromatography (ethyl acetate/methanol 9:1).

Advantages :

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

-

Byproduct Formation : Hydrolysis of NHS esters is minimized by maintaining anhydrous conditions and low temperatures during activation.

-

Low Solubility : The caproyl spacer enhances solubility in polar aprotic solvents, but precipitation during coupling requires careful pH control.

Applications and Derivative Synthesis

The NHS ester derivative (CAS 1322623-44-8) is widely used for protein biotinylation. For example, immobilizing β-galactosidase involves reacting the NHS ester with lysine residues at pH 7.4, followed by size-exclusion chromatography to remove excess reagent .

化学反应分析

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Amidation: Formation of amides with amines.

Hydrolysis: Breakdown of ester and amide bonds in the presence of water or acids/bases.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Amidation: Requires amines and coupling reagents like carbodiimides.

Hydrolysis: Conducted under acidic or basic conditions.

Major Products

Esterification: Produces esters.

Amidation: Produces amides.

Hydrolysis: Yields biotin, aminocaproic acid, and phenylpropionic acid derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C28H36N4O8S

- Molecular Weight : 588.67 g/mol

- CAS Number : 1322623-44-8

The compound features a biotin moiety connected via a cleavable linker, allowing for specific labeling and retrieval of proteins in complex biological mixtures. The N-hydroxysuccinimide ester functionality is particularly important for its reactivity with amino groups on proteins, making it an effective biotinylation reagent.

Protein Labeling and Purification

One of the primary applications of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid is in the labeling of proteins for purification and analysis. The biotinylation process enables researchers to selectively isolate proteins using avidin or streptavidin affinity chromatography. This method is advantageous due to the strong binding affinity between biotin and avidin (KD ~ 10^-15 M), allowing for high specificity in protein retrieval.

Case Study: Insulin Labeling

In a study by Mouton et al., insulin was labeled using this compound, demonstrating its effectiveness in binding to immobilized avidin and subsequent release under mild conditions (e.g., treatment with hydroxylamine at pH 7) without denaturing the protein . This highlights its utility in maintaining protein integrity during purification processes.

Biochemical Assays

The compound is also employed in various biochemical assays that require specific detection or quantification of proteins. By attaching biotin to target molecules, researchers can utilize enzyme-linked assays where the presence of biotin can be detected through avidin-conjugated enzymes, leading to colorimetric or fluorescent readouts.

Drug Delivery Systems

In drug delivery research, this compound has been explored as a component for developing targeted delivery systems. By conjugating drugs to biotinylated carriers, it is possible to enhance the specificity of drug delivery to cells expressing avidin or streptavidin on their surface.

Comparative Analysis of Biotinylation Agents

| Property | This compound | Other Biotinylation Agents |

|---|---|---|

| Reactivity with Amino Groups | High (via N-hydroxysuccinimide ester) | Variable |

| Cleavability | Yes (under mild conditions) | Varies |

| Binding Affinity with Avidin | Very High (KD ~ 10^-15 M) | Generally lower |

| Applications | Protein labeling, purification, drug delivery | Varies |

作用机制

The compound exerts its effects through the biotin-avidin/streptavidin interaction. Biotinylated molecules bind strongly to avidin or streptavidin, allowing for their detection, purification, and analysis. This interaction is highly specific and robust, making it a valuable tool in various biochemical applications .

相似化合物的比较

Similar Compounds

Biotinylated Lysine: Another biotinylated compound used for protein labeling.

Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.

Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .

生物活性

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid, also known by its CAS number 83592-10-3, is a biotinylated phenylpropionic acid derivative. This compound is notable for its potential applications in biochemistry and molecular biology, particularly in the covalent attachment of biotin to proteins, which facilitates various biochemical assays and studies.

- Molecular Formula : C25H35N3O6S

- Molecular Weight : 505.63 g/mol

- Structure : The compound features a phenylpropionic acid backbone with a biotin moiety attached through a cleavable linker, allowing for specific interactions with proteins.

The biological activity of this compound primarily revolves around its ability to form stable covalent bonds with proteins. The biotin moiety allows for high-affinity binding to avidin or streptavidin, which is widely used in various biochemical applications such as:

- Protein purification

- Detection assays (e.g., ELISA)

- Targeted drug delivery systems

1. Protein Labeling and Detection

The biotinylation capability of this compound has been extensively utilized in labeling proteins for detection purposes. The high affinity between biotin and avidin/streptavidin allows for sensitive detection methods in various assays.

2. Cellular Uptake Studies

Research indicates that compounds like this can be used to study cellular uptake mechanisms. By attaching fluorescent tags to biotinylated proteins, researchers can visualize and quantify how cells internalize these proteins.

3. Therapeutic Applications

Biotinylated compounds are being explored for therapeutic applications, particularly in targeted therapies where specific proteins are modulated via biotin-streptavidin interactions. This approach can enhance the specificity of drug delivery systems.

Case Study 1: Protein Purification

A study demonstrated the use of biotinylated proteins in affinity chromatography, where the target protein was effectively purified using streptavidin-coated beads. The efficiency of purification was significantly higher compared to non-biotinylated counterparts, highlighting the utility of this compound in protein research.

Case Study 2: In Vivo Imaging

Another application involved using biotinylated imaging agents in animal models. The compound facilitated the tracking of specific cellular populations through biotin-streptavidin interactions, providing insights into cellular dynamics in real-time.

Comparative Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for preparing 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, and how do reaction conditions influence yield?

The synthesis involves multi-step conjugation, starting with the biotinylation of 6-aminocaproic acid followed by coupling to the phenylpropionic acid backbone. A solvent-free mechanochemical ball-milling method (used for analogous biphenyl-carbonyl compounds) can optimize yield by reducing side reactions and improving regioselectivity . Friedel-Crafts acylation conditions (e.g., AlCl₃ in dichloromethane) may also be adapted for precursor synthesis, but stoichiometric control of biotinylation reagents is critical to avoid over-functionalization. Reaction monitoring via TLC or HPLC-MS is advised to track intermediate formation.

Q. How does the 6-aminocaproyl spacer in this compound enhance bioconjugation efficiency in protein labeling?

The 6-aminocaproyl spacer acts as a hydrophilic linker, reducing steric hindrance between biotin and target molecules (e.g., antibodies or enzymes). This spacer improves accessibility for streptavidin binding in assays like ELISA or pull-down experiments. Comparative studies show that shorter linkers (<6 carbons) reduce binding efficiency by ~30–40% due to spatial constraints, while longer spacers (>8 carbons) may introduce nonspecific interactions .

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- HPLC-MS : Confirms molecular weight (505.627 g/mol) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- ¹H/¹³C NMR : Peaks at δ 1.3–1.7 ppm (caproyl CH₂ groups) and δ 4.2–4.5 ppm (ester linkages) validate the spacer-arm integration .

- FT-IR : Carboxylic acid (C=O stretch at ~1700 cm⁻¹) and biotinamide (N-H bend at ~1550 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize solubility in aqueous buffers for biotinylation assays, given the compound’s hydrophobicity (LogP = 4.06)?

- Co-solvent systems : Use DMSO (≤10% v/v) or PEG-400 to pre-dissolve the compound before dilution in PBS .

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) by working at pH 7.4 to enhance aqueous solubility .

- PEGylation : Covalent attachment of PEG chains (e.g., via NHS ester chemistry) increases hydrophilicity, as demonstrated in biotin-PEG-DSPE conjugates .

Q. What computational approaches predict the compound’s interaction with avidin/streptavidin in silico?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model the biotin moiety’s binding to streptavidin’s tetrameric pockets. Key parameters include:

- Binding energy : Typically −8 to −10 kcal/mol for biotin-streptavidin interactions.

- Hydrogen bonding : Biotin’s ureido ring forms H-bonds with streptavidin residues (e.g., Asn23, Ser27) .

MD simulations further assess conformational stability under physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. How should researchers resolve contradictions in reported biotin-binding efficiencies across studies?

Discrepancies often arise from:

- Conjugation site variability : Primary amines (lysine) vs. thiols (cysteine) on target proteins yield different labeling densities.

- Buffer interference : High concentrations of Tris or glycine (>50 mM) can compete with biotin-avidin binding.

- Quantitative validation : Use a streptavidin-HRP dilution series in dot-blot assays to standardize efficiency measurements .

Q. What methods validate successful conjugation of this compound to target biomolecules?

- Streptavidin-coated SPR/BIACORE : Measure real-time binding kinetics (ka/kd) to confirm active biotin availability .

- MALDI-TOF : Compare molecular weight shifts of the target protein pre- and post-conjugation (e.g., +505 Da per biotinylation event) .

- Competitive ELISA : Block biotinylated samples with free avidin to confirm specificity .

Q. How can nonspecific binding be minimized in cell-surface labeling experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。